2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine
Overview
Description
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Biological Activity
2,6-Dimethyl-N-prop-2-enylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in antifungal and antimicrobial applications. This article reviews the biological activity of this compound, drawing from various studies and research findings.
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H16N4 |
Molecular Weight | 220.28 g/mol |
CAS Number | 137644879 |
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds in the pyrimidine class. For instance, a series of 2,6-dimethyl-4-aminopyrimidine hydrazones demonstrated significant antifungal activity against various phytopathogenic fungi, including Botrytis cinerea and Monilia fructigena. These compounds exhibited over 80% inhibition at concentrations around 50 µg/mL, with some derivatives being notably more effective than commercial fungicides like captan and chlorothalonil .
Case Study: Efficacy Against Monilia fructigena
- Compound Tested : 5f and 5i (related structures)
- Inhibition Rate : 1.8 to 380 times more potent than commercial fungicides.
- In Vivo Results : Controlled growth comparably to tebuconazole in peach brown rot.
This suggests that similar derivatives of this compound may also exhibit strong antifungal properties, warranting further investigation.
Antimicrobial Activity
In addition to antifungal properties, compounds with a pyrimidine structure have been studied for their antimicrobial activities. For example, derivatives have shown potential against bacterial strains such as Escherichia coli, where they acted as inhibitors of the pyruvate dehydrogenase complex E1 (PDHc-E1) with IC50 values ranging from 0.94 to 15.80 µM . This competitive inhibition indicates a promising avenue for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of substituents at specific positions on the pyrimidine ring can significantly influence both the potency and selectivity of these compounds against target enzymes or pathogens.
Key Findings:
- Substituents : Methyl groups at positions 2 and 6 enhance activity.
- Allyl Group : The prop-2-enyl substitution at nitrogen enhances binding affinity and biological efficacy.
Properties
IUPAC Name |
2,6-dimethyl-N-prop-2-enylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-5-10-9-6-7(2)11-8(3)12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUCGLGFKNZZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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